molecular formula C23H21ClN4O3S B2746617 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1105232-69-6

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2746617
CAS No.: 1105232-69-6
M. Wt: 468.96
InChI Key: HZQQKGGCAXZPKP-UHFFFAOYSA-N
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Description

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone features a multifunctional architecture:

  • Isoxazole core: Substituted with a 2-chlorophenyl group (electron-withdrawing) and a methyl group at positions 3 and 5, respectively.
  • Thiazole-furan moiety: A thiazole ring substituted with a furan-2-yl group at position 4, linked to the piperazine via a methyl group.

This hybrid structure combines heterocyclic motifs associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects .

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S/c1-15-21(22(26-31-15)16-5-2-3-6-17(16)24)23(29)28-10-8-27(9-11-28)13-20-25-18(14-32-20)19-7-4-12-30-19/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQQKGGCAXZPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone , with CAS number 1049404-57-0, is a synthetic organic molecule of interest in pharmacological research. Its complex structure suggests potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClFN7O2C_{23}H_{21}ClFN_7O_2 with a molecular weight of 481.9 g/mol . The structure features an isoxazole ring, a piperazine moiety, and a thiazole derivative, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC23H21ClFN7O2
Molecular Weight481.9 g/mol
CAS Number1049404-57-0

The compound's biological activity can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds targeting the p38 MAPK pathway, which is crucial in inflammatory responses and cancer progression .
  • Receptor Modulation : The piperazine component may enhance binding affinity to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways, which are significant in treating psychiatric disorders .
  • Calcium Mobilization : Related compounds have shown strong inhibition of calcium mobilization in CHO cells expressing human leukotriene receptors, indicating a potential role in modulating inflammatory responses .

Anticancer Activity

Recent studies have evaluated the compound against various cancer cell lines. It demonstrated potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: In Vitro Analysis

A study conducted on the efficacy of this compound against breast cancer cell lines revealed:

  • IC50 Values : The compound exhibited an IC50 value significantly lower than that of control drugs.
  • Mechanistic Insights : Flow cytometry analysis indicated increased early apoptotic cells upon treatment, suggesting its potential as an anticancer agent.

Comparative Efficacy

A comparative analysis with related compounds highlights the unique efficacy profile of this compound:

Compound NameIC50 (µM)Mechanism of Action
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(...)5.0Apoptosis induction
Related Thiazole Derivative7.5Inhibition of cell proliferation
Doxorubicin10.0DNA intercalation and topoisomerase inhibition

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that this compound has a favorable safety margin; however, further studies are needed to fully elucidate its toxicological profile.

Scientific Research Applications

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its therapeutic potential, synthesis pathways, and relevant case studies.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural components that are known to interact with various biological pathways.

Potential Therapeutic Uses:

  • Antimicrobial Activity: Compounds containing isoxazole and thiazole rings have shown promise in antimicrobial applications. Research indicates that derivatives of these compounds can inhibit bacterial growth and may serve as leads for new antibiotics .
  • CNS Disorders: The piperazine moiety is often associated with neuroactive compounds. Studies suggest that similar structures could be effective against conditions such as anxiety and depression .

Synthesis Pathways

The synthesis of this compound involves multi-step reactions that typically include the formation of the isoxazole and thiazole rings followed by coupling reactions with piperazine derivatives.

General Synthetic Route:

  • Formation of Isoxazole: The initial step usually involves the reaction of 2-chlorobenzaldehyde with methylhydrazine in the presence of an acid catalyst.
  • Thiazole Synthesis: Furan derivatives can be synthesized using 2-amino thiophenol and appropriate aldehydes.
  • Final Coupling: The final product is obtained through a coupling reaction between the synthesized isoxazole and thiazole components with piperazine derivatives.

Case Studies

Several studies have reported on the biological activities associated with similar compounds:

Case Study 1: Antimicrobial Properties
A study published in Molecules demonstrated that derivatives of thiazole and isoxazole exhibited significant antimicrobial activity against various strains of bacteria, suggesting that modifications to these structures could lead to enhanced efficacy .

Case Study 2: Neuropharmacological Effects
Research focusing on piperazine derivatives has shown that they can modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders . The incorporation of isoxazole rings may enhance these effects, providing a dual-action mechanism.

Comparison with Similar Compounds

Structural Analogs in the Evidence

The evidence highlights several structurally related compounds (Table 1):

Compound ID/Name Key Structural Features Biological Activity/Properties Reference
Target Compound Isoxazole (Cl, Me), piperazine, thiazole-furan Not explicitly reported; inferred antimicrobial N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... (4) Thiazole, fluorophenyl, triazole, pyrazole None reported; crystallized in P¯I symmetry
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... (5) Thiazole, fluorophenyl (Br in analogous structures), triazole Isostructural with 4; halogen-dependent packing
4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl] phenylaceticacid derivatives (e.g., 2d) Thiazole-phenylacetic acid Dual COX-1/COX-2 inhibition, antibacterial
1,3,4-Thiadiazole derivatives Thiadiazole core, methylphenyl groups Medicinal chemistry applications (e.g., antimicrobial)

Key Structural Differences and Implications

Halogen Substituents :

  • The target compound’s 2-chlorophenyl group on the isoxazole contrasts with fluorophenyl groups in compounds 4 and 5 . Chlorine’s larger atomic radius and lower electronegativity may alter electronic properties and binding interactions compared to fluorine.
  • Halogen choice impacts crystal packing; fluorophenyl groups in 4 and 5 adopt perpendicular orientations relative to the molecular plane, whereas the chlorophenyl group in the target compound could induce distinct packing due to steric and electronic effects .

Piperazine Linker: The target compound uniquely incorporates a piperazine moiety, absent in compounds 4, 5, and 2d.

Thiazole-Furan vs. Thiazole-Phenylacetic Acid :

  • The thiazole-furan group in the target compound differs from the thiazole-phenylacetic acid in 2d. While both thiazole-containing compounds may exhibit antibacterial activity, the furan’s electron-rich π-system could modulate target selectivity compared to phenylacetic acid’s carboxylic acid functionality .

Isoxazole vs. Pyrazole/Triazole Cores: The isoxazole core in the target compound differs from the pyrazole and triazole cores in 4 and 5.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReaction TypeSolventCatalystTemp. (°C)Yield (%)Reference
1Amide couplingDMFTEA2565–70
2SubstitutionCHCl₃None7080–85

Q. Table 2. Comparative Biological Activity of Analogous Compounds

Compound ClassIC₅₀ (μM) CytotoxicityMIC (μg/mL) AntimicrobialKey Structural Feature
Isoxazole-piperazine derivatives12.3 ± 1.525.0 ± 3.2Chlorophenyl group
Thiazole-furan hybrids8.7 ± 0.915.4 ± 2.1Methylisoxazole

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